molecular formula C16H18ClN B164611 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 126114-66-7

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue B164611
Numéro CAS: 126114-66-7
Poids moléculaire: 259.77 g/mol
Clé InChI: TUTBQGAMVCUYQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MPTP is a synthetic compound that was first synthesized in the 1970s as a byproduct of an illegal drug manufacturing process. It was later found to cause Parkinson's-like symptoms in humans and primates, leading to its use in scientific research to study the disease. MPTP is structurally similar to the neurotransmitter dopamine, which is involved in the regulation of movement and mood.

Applications De Recherche Scientifique

MPTP has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. MPTP has also been used to study the role of dopamine in the brain and to investigate the mechanisms underlying neurodegeneration.

Mécanisme D'action

MPTP is converted to a toxic metabolite called MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons and causes mitochondrial dysfunction, oxidative stress, and cell death. This leads to a loss of dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for movement control.

Effets Biochimiques Et Physiologiques

MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including a decrease in dopamine levels, an increase in reactive oxygen species, and activation of inflammatory pathways. These effects ultimately lead to the death of dopamine-producing neurons and the development of Parkinson's-like symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

MPTP has several advantages for use in lab experiments, including its ability to induce Parkinson's-like symptoms in animal models and its well-established mechanism of action. However, there are also limitations to its use, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease pathology seen in humans.

Orientations Futures

There are several future directions for research on MPTP, including the development of new animal models that more closely replicate the human disease, the identification of new therapeutic targets for Parkinson's disease, and the development of new treatments that can slow or halt the progression of the disease. Additionally, there is ongoing research into the role of MPTP in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, MPTP is a synthetic compound that has been widely studied in scientific research due to its potential applications in the treatment of neurodegenerative diseases. Its well-established mechanism of action and ability to induce Parkinson's-like symptoms in animal models make it a valuable tool for studying the disease and testing potential treatments. However, there are also limitations to its use, and ongoing research is needed to fully understand its role in neurodegeneration and to develop new treatments for these devastating disorders.

Méthodes De Synthèse

MPTP can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. Other methods include the Leimgruber-Batcho indole synthesis and the Bischler-Napieralski reaction.

Propriétés

Numéro CAS

126114-66-7

Nom du produit

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Formule moléculaire

C16H18ClN

Poids moléculaire

259.77 g/mol

Nom IUPAC

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H

Clé InChI

TUTBQGAMVCUYQM-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

SMILES canonique

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

Synonymes

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer
FR 115427
FR-115427
FR115427

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.